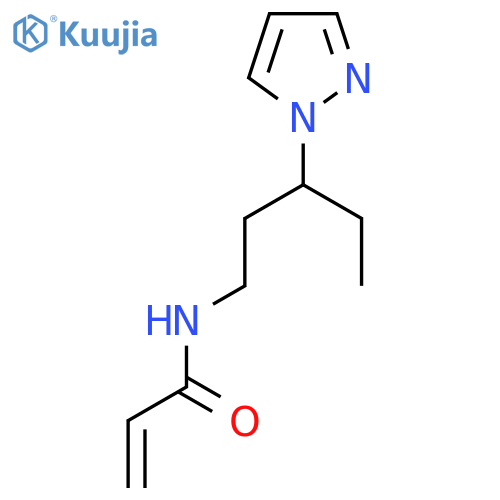Cas no 2411304-63-5 (N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide)

2411304-63-5 structure
商品名:N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide
N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-(3-Pyrazol-1-ylpentyl)prop-2-enamide
- N-[3-(1H-pyrazol-1-yl)pentyl]prop-2-enamide
- Z3816900953
- N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide
-
- インチ: 1S/C11H17N3O/c1-3-10(14-9-5-7-13-14)6-8-12-11(15)4-2/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,12,15)
- InChIKey: RFFZXRHVGKRAON-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)NCCC(CC)N1C=CC=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 218
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.9
N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577011-0.05g |
N-[3-(1H-pyrazol-1-yl)pentyl]prop-2-enamide |
2411304-63-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2411304-63-5 (N-3-(1H-pyrazol-1-yl)pentylprop-2-enamide) 関連製品
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
